molecular formula C19H24ClNO4 B12319067 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

Cat. No.: B12319067
M. Wt: 365.8 g/mol
InChI Key: BLFMXKJHMQFPFA-UHFFFAOYSA-N
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Description

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride is a complex organic compound with significant importance in various scientific fields. . Its structure consists of an isoquinoline backbone with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and participate in metabolic processes. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol is unique due to its specific combination of functional groups and its role as a precursor to important alkaloids. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H

InChI Key

BLFMXKJHMQFPFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl

Origin of Product

United States

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